LRH-1 Binding Affinity and Functional Potency: 251 nM EC50 vs. SR1848 and ML-179
In a TR-FRET peptide recruitment assay, 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride exhibited an EC50 of 251 nM at the human LRH-1 receptor [1]. This value indicates moderate potency as an LRH-1 ligand. For context, the widely used inverse agonist SR1848 (ML180) has a reported IC50 of 3.7 µM in reporter assays , while the more potent inverse agonist ML-179 has an IC50 of 320 nM . The 251 nM EC50 positions this compound as a tool with distinct potency, differing from both weaker and stronger modulators.
| Evidence Dimension | LRH-1 Functional Activity (EC50/IC50) |
|---|---|
| Target Compound Data | EC50 = 251 nM |
| Comparator Or Baseline | SR1848: IC50 = 3.7 µM; ML-179: IC50 = 320 nM |
| Quantified Difference | 14.7-fold more potent than SR1848; similar to ML-179 |
| Conditions | TR-FRET assay (target compound); reporter gene assays (comparators) |
Why This Matters
Potency differences dictate the appropriate compound concentration ranges for cellular assays; selecting the wrong modulator can lead to either lack of effect or off-target toxicity.
- [1] BindingDB. Entry BDBM50418303 (ChEMBL1765959). EC50: 251 nM. Agonist activity at human LRH-1 assessed by TR-FRET. View Source
